1-(2-chloro-4-nitrophenyl)-1H-imidazole
Overview
Description
“2-Chloro-4-nitrophenol” is a nitrophenol . It’s used as an intermediate in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . “2-Chloro-4-nitrophenylhydrazine” is another related compound .
Synthesis Analysis
A study mentioned the use of 2-chloro-4-nitrophenyl glycoside donors in glycosyltransferase-catalyzed reactions . Another study mentioned the synthesis of 2-chloro-4-nitrophenyl beta-maltoheptaoside from beta-cyclodextrin using a convenient chemical method .
Molecular Structure Analysis
The molecular formula of “2-Chloro-4-nitrophenol” is C6H4ClNO3 , and that of “(2-Chloro-4-nitrophenyl)hydrazine” is C6H6ClN3O2 .
Chemical Reactions Analysis
A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol (BT) pathway . The BT pathway of the catabolism of 2-chloro-4-nitrophenol in this strain was characterized at the molecular, biochemical, and genetic levels .
Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-4-nitrophenol” is 173.55 g/mol , and that of “(2-Chloro-4-nitrophenyl)hydrazine” is 187.58 g/mol .
Scientific Research Applications
For example, “2-chloro-4-nitrophenyl-β-d-glucopyranoside” is used in a novel automatable enzyme-coupled colorimetric assay for endo-1,4-β-glucanase (cellulase) . Here’s a brief overview:
- Application Summary : This compound is used as a substrate in an enzyme-coupled colorimetric assay for endo-1,4-β-glucanase (cellulase), an enzyme widely used in industry .
- Methods of Application : The enzyme extract containing endo-1,4-β-glucanase is mixed with the substrate solution containing ancillary β-glucosidase. The endo-1,4-β-glucanase acts to liberate 2-chloro-4-nitrophenyl-β-d-glucopyranoside which is rapidly hydrolysed to 2-chloro-4-nitrophenol (CNP) and glucose by the β-glucosidase present with the substrate .
- Results or Outcomes : This assay methodology addressed many of the limitations of the existing assay methodology and improved the convenience afforded to a user .
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Photocatalytic and Battery Applications
- Application Summary : A ligand, 1-(2-chloro-4-nitrophenyl)-3,3-chlorobenzoyl (Tu), has been created through which MnS nanoparticles (NPs) and nanosheets (NSs) have been successfully synthesized . These materials have potential applications in photocatalysis and batteries .
- Methods of Application : The MnS NPs and NSs were synthesized initially from a single-source precursor (SS) and then from multi-source precursors .
- Results or Outcomes : The MnS NPs demonstrated higher activity than their bulk sheet for the photocatalytic degradation of four different dyes under visible-light irradiation . More notably, battery applications have been evaluated for MnS NPs by testing their electrochemical discharge/charge at voltage limits .
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Enzyme-Coupled Colorimetric Assay
- Application Summary : A novel substrate, namely 4,6-O-(3-ketobutylidene)-4-nitrophenyl-β-d-cellopentaoside, which contains a 2-chloro-4-nitrophenyl group, has been used in a novel automatable enzyme-coupled colorimetric assay for endo-1,4-β-glucanase (cellulase) .
- Methods of Application : This reagent, termed CELLG5, displays marked advances on its forerunner, CELLG3, which contained 4,6-O-benzylidene-2-chloro-4-nitrophenyl-β-d-cellotrioside .
- Results or Outcomes : It has been shown to be more generally applicable to a wide range of EGs from various sources and to be more stable to high temperature and high pH conditions .
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Biodegradation of 2C4NP
- Application Summary : A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2-chloro-4-nitrophenol (2C4NP) via the 1,2,4-benzenetriol (BT) pathway .
- Methods of Application : The hnp gene cluster was suspected to be involved in the catabolism of 2C4NP because the hnp genes are significantly upregulated in the 2C4NP-induced strain CNP-8 compared to the uninduced strain .
- Results or Outcomes : HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .
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α-Amylase Inhibitory Properties
- Application Summary : A direct chromogenic assay, using 2-chloro-4 nitrophenyl α-D-maltotrioside (CNPG3) as a substrate, has been used to identify α-amylase inhibitory properties of anthocyanin-rich samples .
- Methods of Application : The direct chromogenic assay demonstrated a 5–10-fold higher sensitivity to determine α-amylase inhibition in various samples, including acarbose as a reference, pure anthocyanins, and anthocyanin-rich samples .
- Results or Outcomes : The IC50 values of acarbose presented as 37.6 μg/mL and 3.72 μg/mL for the DNS assay and the direct chromogenic assay, respectively .
properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-8-5-7(13(14)15)1-2-9(8)12-4-3-11-6-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTLGSKWTAGNAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415455 | |
Record name | 1-(2-chloro-4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-nitrophenyl)-1H-imidazole | |
CAS RN |
862776-43-0 | |
Record name | 1-(2-chloro-4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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